An In-depth Technical Guide to 5-nitro-2-phenoxybenzoic acid: Structure, Properties, and Synthesis
An In-depth Technical Guide to 5-nitro-2-phenoxybenzoic acid: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5-nitro-2-phenoxybenzoic acid, a molecule of interest in various chemical and pharmaceutical research domains. We will delve into its chemical structure, physical properties, a detailed synthesis protocol based on the principles of the Ullmann condensation, and a discussion of its reactivity and potential applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.
Introduction
5-nitro-2-phenoxybenzoic acid is a substituted aromatic carboxylic acid featuring a phenoxy group at the 2-position and a nitro group at the 5-position of the benzoic acid core. This unique arrangement of functional groups—an ether linkage, a carboxylic acid, and a nitro group—imparts a distinct electronic and steric profile, making it a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid, while the phenoxy moiety introduces a degree of conformational flexibility.
Chemical Structure and Identifiers
The chemical structure of 5-nitro-2-phenoxybenzoic acid is characterized by a central benzoic acid ring with a phenoxy substituent ortho to the carboxylic acid and a nitro group para to the phenoxy group.
Molecular Formula: C₁₃H₉NO₅[1]
Molecular Weight: 259.21 g/mol [1]
IUPAC Name: 5-Nitro-2-phenoxybenzoic acid
Physical and Chemical Properties
Experimentally determined physical properties for 5-nitro-2-phenoxybenzoic acid are not extensively documented in the available literature. However, we can infer some properties based on its structure and data from related compounds.
| Property | Value/Information | Source/Rationale |
| Melting Point | Not available. For comparison, 2-phenoxybenzoic acid has a melting point of 110-112 °C[3], and 5-Amino-2-nitrobenzoic acid has a melting point of 236-238 °C[4]. The presence of the nitro group and the ether linkage would likely result in a melting point higher than that of 2-phenoxybenzoic acid. | Inferred from related compounds. |
| Boiling Point | Not available. Likely to decompose at high temperatures before boiling under atmospheric pressure. | General characteristic of similar aromatic carboxylic acids. |
| Solubility | Expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. Limited solubility in non-polar solvents and water. The solubility of related nitrobenzoic acids generally increases with temperature[5]. | Inferred from the properties of related nitrobenzoic acids and phenoxybenzoic acids[5][6][7]. |
| Appearance | Likely a crystalline solid, possibly with a yellowish hue due to the nitro group. Related nitrobenzoic acids are often described as yellowish-white crystals[8]. | Inferred from related compounds. |
| pKa | The presence of the electron-withdrawing nitro group is expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). For comparison, the pKa of 2-nitrobenzoic acid is approximately 2.16[9]. | Inferred from electronic effects and data of related compounds. |
Synthesis of 5-nitro-2-phenoxybenzoic acid
The most logical and established method for the synthesis of 5-nitro-2-phenoxybenzoic acid is the Ullmann condensation, a copper-catalyzed reaction that forms an aryl ether bond[10][11]. This reaction involves the coupling of an aryl halide with an alcohol or phenol. In this case, the synthesis would proceed via the reaction of a 2-halo-5-nitrobenzoic acid with phenol.
Reaction Principle: The Ullmann Condensation
The Ullmann condensation for the formation of diaryl ethers typically involves the reaction of an aryl halide with a phenoxide in the presence of a copper catalyst at elevated temperatures[10][11]. The reactivity of the aryl halide follows the trend I > Br > Cl. The reaction is often facilitated by the presence of a base to generate the phenoxide in situ. Modern variations of the Ullmann reaction may employ ligands to improve catalyst performance and allow for milder reaction conditions[12].
Proposed Synthesis Pathway
The synthesis of 5-nitro-2-phenoxybenzoic acid can be achieved by the Ullmann condensation of 2-chloro-5-nitrobenzoic acid with phenol.
Detailed Experimental Protocol (Proposed)
This protocol is based on established procedures for Ullmann condensations involving similar substrates[13]. Optimization of reaction time, temperature, and catalyst loading may be necessary to achieve the best results.
Materials:
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2-Chloro-5-nitrobenzoic acid
-
Phenol
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Potassium carbonate (K₂CO₃), anhydrous
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF), anhydrous
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Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitrobenzoic acid (1.0 eq), phenol (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous DMF to the flask via a syringe. The volume should be sufficient to ensure good stirring of the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 120-140 °C with vigorous stirring. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water and acidify with 1 M HCl until the pH is acidic (pH ~2-3) to precipitate the crude product.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
-
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons on both aromatic rings. The protons on the benzoic acid ring will be influenced by the electron-withdrawing nitro group and the phenoxy group. The protons on the phenoxy ring will exhibit a more standard pattern for a monosubstituted benzene ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show 13 distinct signals corresponding to the carbon atoms in the molecule, assuming no accidental equivalence. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.
FT-IR Spectroscopy
The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
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O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.
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C=O stretch (carboxylic acid): A strong absorption band around 1700-1680 cm⁻¹.
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N-O stretch (nitro group): Strong, characteristic bands around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).
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C-O-C stretch (ether): Bands in the region of 1250-1000 cm⁻¹.
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Aromatic C-H and C=C stretches: Multiple bands in their characteristic regions.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 259. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether bond.
Reactivity and Potential Applications
The presence of multiple functional groups in 5-nitro-2-phenoxybenzoic acid opens up a wide range of possibilities for further chemical transformations.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a handle for the introduction of a wide variety of substituents through amide bond formation or diazotization reactions. This makes it a precursor to various 5-amino-2-phenoxybenzoic acid derivatives, which could have biological activity.
-
Derivatization of the Carboxylic Acid: The carboxylic acid group can be converted to esters, amides, or acid chlorides, allowing for the attachment of this molecular scaffold to other molecules of interest.
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Electrophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and carboxylic acid groups will deactivate the benzoic acid ring towards further electrophilic substitution. The phenoxy ring, however, could potentially undergo electrophilic substitution, directed by the ether oxygen.
The structural motifs present in 5-nitro-2-phenoxybenzoic acid are found in various biologically active molecules. For instance, substituted phenoxybenzoic acids have been explored for a range of therapeutic applications. The nitroaromatic moiety is also a common feature in certain classes of drugs. Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science.
Safety Information
As with any chemical, 5-nitro-2-phenoxybenzoic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Specific toxicity data for this compound is not available, but it should be treated as potentially hazardous.
Conclusion
5-nitro-2-phenoxybenzoic acid is a versatile chemical intermediate with significant potential for the synthesis of a wide array of more complex molecules. This guide has provided a detailed overview of its structure, predicted properties, and a robust protocol for its synthesis via the Ullmann condensation. The information presented herein is intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11087, 2-Nitrobenzoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11087, 2-Nitrobenzoic acid. Retrieved from [Link]
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NextSDS. (n.d.). 5-nitro-2-phenoxybenzonitrile — Chemical Substance Information. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]
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- The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.
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NextSDS. (n.d.). 2-NITRO-5-PHENOXYBENZOIC ACID. Retrieved from [Link]
- Zhang, X., & Chen, J. (2016). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
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Wikipedia. (2024, March 9). 2-Nitrobenzoic acid. Retrieved from [Link]
- Zhang, X., & Chen, J. (2016). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
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